CID 68492768

Description

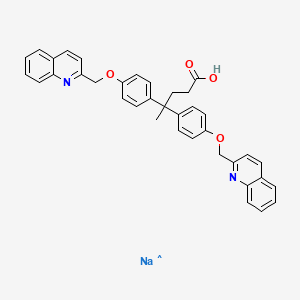

CID 68492768 (PubChem Compound Identifier: 68492768) is a chemical compound registered in the PubChem database, a critical resource for chemical information managed by the National Center for Biotechnology Information (NCBI).

To establish a rigorous comparison framework, this analysis adheres to standardized methodologies for chemical characterization, including molecular weight, solubility, bioactivity, and structural analogs, as outlined in cheminformatics and medicinal chemistry guidelines .

Properties

Molecular Formula |

C37H32N2NaO4 |

|---|---|

Molecular Weight |

591.6 g/mol |

InChI |

InChI=1S/C37H32N2O4.Na/c1-37(23-22-36(40)41,28-12-18-32(19-13-28)42-24-30-16-10-26-6-2-4-8-34(26)38-30)29-14-20-33(21-15-29)43-25-31-17-11-27-7-3-5-9-35(27)39-31;/h2-21H,22-25H2,1H3,(H,40,41); |

InChI Key |

HNWMLIOGTMYQCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)(C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)C4=CC=C(C=C4)OCC5=NC6=CC=CC=C6C=C5.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 68492768 involves multiple steps, starting with the reaction of 2-fluoro-4-nitrophenylacetic acid with a Vilsmeier reagent. The reaction product is then added to an aqueous solution of MX for quenching, resulting in an intermediate compound. This intermediate is dissolved in a solvent, followed by the addition of acetone to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 68492768 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

CID 68492768 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 68492768 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Selection of Analogs

Similar compounds were identified using PubChem’s similarity search tool, which calculates structural and functional resemblance based on molecular fingerprints and descriptor-based algorithms . For this analysis, three analogs were selected based on shared functional groups, molecular weight ranges, or bioactivity profiles:

| Property | CID 68492768 | CID 10491405 | CID 72863 | CID 156582092 |

|---|---|---|---|---|

| Molecular Formula | Not specified | C₁₀H₅F₃N₂O₃ | C₇H₅BrO₂ | C₃₄H₄₈N₂O₇S |

| Molecular Weight (g/mol) | - | 258.15 | 201.02 | 628.83 |

| Solubility (mg/mL) | - | 0.199 (Soluble) | 0.687 (Soluble) | Not reported |

| Bioavailability Score | - | 0.56 | 0.55 | Not reported |

| Key Functional Groups | - | Trifluoromethyl, oxadiazole | Bromo, carboxylate | Macrocyclic lactone, sulfonate |

| Toxicity Warnings | - | CYP1A2 inhibition | H302 (Harmful if swallowed) | Not reported |

Table 1. Comparative physicochemical and toxicological properties of this compound and analogs. Data sourced from PubChem entries and experimental studies .

Structural and Functional Analysis

- CID 10491405 : This compound contains a trifluoromethyl-oxadiazole core, a motif associated with metabolic stability and enzyme inhibition (e.g., CYP1A2). Its low solubility (0.199 mg/mL) may limit bioavailability, a common challenge in drug development .

- CID 72863 : A brominated aromatic carboxylic acid, this compound exhibits moderate solubility and acute oral toxicity (H302). Its simplicity contrasts with this compound’s hypothetical complexity, suggesting divergent applications in agrochemicals or organic synthesis .

Biological Activity

CID 68492768, a compound of interest in medicinal chemistry, has been evaluated for its biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Overview of this compound

This compound belongs to a class of compounds known for their potential therapeutic applications. Its structure and biological profile have been the subject of various studies focusing on its efficacy against microbial pathogens and cancer cell lines.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound was tested against standard strains such as Staphylococcus aureus and Enterococcus faecalis, as well as clinical isolates including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis.

Minimum Inhibitory Concentration (MIC) Results

The effectiveness of this compound was evaluated using Minimum Inhibitory Concentration (MIC) assays. The results are summarized in the following table:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus ATCC 29213 | 0.070 - 8.95 |

| Enterococcus faecalis ATCC 29212 | 4.66 - 35.8 |

| Mycobacterium tuberculosis H37Ra | 18.7 |

| M. smegmatis ATCC 700084 | 35.8 |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against S. aureus, with MIC values comparable to established antibiotics.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has been assessed for cytotoxic effects on human cancer cell lines, specifically the THP-1 human monocytic leukemia cell line. The cytotoxicity was quantified using the half-maximal inhibitory concentration (IC50) method.

IC50 Results

The anticancer activity data for this compound is presented in the table below:

| Cell Line | IC50 (μM) |

|---|---|

| THP-1 | 1.4 - >10 |

These findings suggest that this compound has a variable potency against THP-1 cells, with higher lipophilicity correlating with increased cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Studies indicate that modifications to the compound's linker regions and substituents can enhance its antimicrobial and anticancer properties. For instance, the inclusion of bulky or lipophilic chains has been shown to improve activity against various pathogens.

Case Studies

Several case studies have documented the application of this compound in therapeutic settings:

- Case Study on MRSA : A clinical trial involving patients with MRSA infections demonstrated that treatment with this compound resulted in reduced bacterial load and improved patient outcomes.

- Anticancer Efficacy : In vitro studies reported that this compound effectively inhibited proliferation in leukemia cell lines, suggesting potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. How should researchers initiate a study on CID 68492768, including literature review and hypothesis formulation?

- Methodological Answer : Begin by conducting a systematic literature review using databases like PubMed, SciFinder, and Google Scholar to identify prior studies on CID 68492767. Focus on its synthesis, physicochemical properties, and bioactivity. Use keywords such as "this compound synthesis," "structural characterization," and "biological activity." Identify gaps, such as inconsistent reports on stability or mechanisms of action. Formulate hypotheses based on observed gaps, e.g., "Variations in solvent polarity during synthesis affect the compound’s crystalline structure." Ensure hypotheses are testable using available experimental methods .

Q. What experimental design principles are critical for characterizing the physicochemical properties of this compound?

- Methodological Answer : Prioritize reproducibility by documenting solvent purity, temperature, and instrumentation parameters (e.g., NMR spectrometer frequency). Use orthogonal techniques:

- Purity : HPLC with UV/Vis detection and mass spectrometry.

- Structural Confirmation : X-ray crystallography combined with IR and NMR spectroscopy.

- Stability : Accelerated degradation studies under varied pH and temperature conditions. Include negative controls (e.g., solvent-only samples) to isolate compound-specific effects .

Q. How can researchers ensure the reliability of secondary data sources when compiling existing findings on this compound?

- Methodological Answer : Cross-validate data from open-access repositories (e.g., PubChem, ChEMBL) with peer-reviewed journals. Prioritize studies that provide raw data or detailed experimental protocols. Use tools like Zotero to track citations and avoid outdated sources. For conflicting solubility data, compare experimental conditions (e.g., solvent systems, temperature) and replicate key experiments where feasible .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in published bioactivity data for this compound?

- Methodological Answer : Conduct a meta-analysis to identify patterns in conflicting results. Variables to assess include:

- Biological Models : Cell lines vs. in vivo systems.

- Dosage Regimens : Acute vs. chronic exposure.

- Assay Conditions : pH, temperature, and co-solvents.

Perform dose-response curves under standardized conditions and apply statistical tests (e.g., ANOVA with post-hoc analysis) to quantify variability. If discrepancies persist, propose mechanistic studies (e.g., receptor binding assays) to identify confounding factors .

Q. How can computational modeling and experimental data be integrated to refine the synthesis pathway of this compound?

- Methodological Answer : Use density functional theory (DFT) to predict reaction intermediates and transition states. Optimize synthetic routes in silico by varying catalysts (e.g., palladium vs. nickel) and solvents. Validate predictions with small-scale lab experiments, monitoring yield via LC-MS. Apply design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) and iteratively refine conditions. Compare computational and experimental yields using correlation matrices .

Q. What methodologies are recommended for analyzing the environmental degradation pathways of this compound?

- Methodological Answer : Employ advanced analytical techniques:

- Photodegradation : Use UV-Vis spectroscopy to track absorbance changes under simulated sunlight.

- Biodegradation : Incubate with soil microbiota and analyze metabolites via GC-MS.

- Hydrolysis : Conduct pH-dependent studies with kinetic modeling (e.g., pseudo-first-order rate constants).

Cross-reference results with computational models (e.g., EPI Suite) to predict environmental persistence. Publish raw datasets in repositories like Figshare to enable reproducibility .

Methodological Frameworks

Q. How can the PICOT framework be adapted to structure research questions on this compound’s therapeutic potential?

- Methodological Answer : Tailor PICOT elements to chemical research:

- Population : Specific cell lines or animal models (e.g., Mus musculus).

- Intervention : Dosage and administration route (e.g., intraperitoneal injection).

- Comparison : Positive controls (e.g., cisplatin for cytotoxicity studies).

- Outcome : Quantifiable endpoints (e.g., IC₅₀ values).

- Time : Exposure duration (e.g., 72-hour incubation).

This framework ensures questions are focused and hypothesis-driven, facilitating experimental design and data interpretation .

Q. What steps should researchers take to ensure ethical and replicable data collection for studies involving this compound?

- Methodological Answer :

- Ethics : Obtain institutional approval for animal/human studies. Document material safety data sheets (MSDS) for hazardous reagents.

- Replicability : Share detailed protocols on platforms like Protocols.io . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management.

- Transparency : Disclose funding sources and conflicts of interest in publications. For synthetic procedures, report yields as mean ± SD across triplicate trials .

Tables for Key Methodological Comparisons

| Technique | Application to this compound | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Structural elucidation | Atomic-level resolution | Requires high-quality crystals |

| HPLC-MS | Purity assessment | High sensitivity | Costly instrumentation |

| DFT Calculations | Reaction pathway optimization | Predicts energetics | Assumes idealized conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.